An In-depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane: Structure, Properties, and Applications
An In-depth Technical Guide to 1,4,8,12-Tetraazacyclopentadecane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,8,12-Tetraazacyclopentadecane is a macrocyclic polyamine that serves as a versatile chelating ligand in coordination chemistry. Its fifteen-membered ring containing four nitrogen donor atoms allows for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and coordination chemistry of 1,4,8,12-tetraazacyclopentadecane. While specific thermodynamic stability constants and a detailed, publicly available synthesis protocol are not extensively documented in the literature, this guide presents data for structurally related and well-studied tetraaza macrocycles to provide a comparative framework. Furthermore, it outlines generalized experimental protocols for synthesis, characterization, and the determination of metal complex stability. Potential applications in catalysis and drug delivery are also discussed, supported by illustrative diagrams of experimental workflows and hypothetical signaling pathways.
Structure and Physicochemical Properties
1,4,8,12-Tetraazacyclopentadecane, often abbreviated as[1]aneN4, is a cyclic organic compound with the molecular formula C₁₁H₂₆N₄.[2] The structure consists of a fifteen-membered ring with four secondary amine groups separated by ethylene and propylene bridges. This arrangement of nitrogen atoms allows the macrocycle to act as a tetradentate ligand, capable of coordinating to a single metal ion.
The physicochemical properties of 1,4,8,12-tetraazacyclopentadecane are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₆N₄ | [2] |
| Molecular Weight | 214.35 g/mol | [2] |
| CAS Number | 15439-16-4 | [2] |
| Appearance | White to off-white or light yellow powder/crystal | [2][3] |
| Melting Point | 96-102 °C | [2] |
| Purity | >97% | [3] |
| SMILES String | C1CNCCCNCCNCCCNC1 | [2] |
| InChI Key | KUFDRRWNPNXBRF-UHFFFAOYSA-N | [2] |
Coordination Chemistry and Thermodynamic Stability
The primary utility of 1,4,8,12-tetraazacyclopentadecane lies in its ability to form stable complexes with a wide range of metal ions. The four nitrogen donor atoms create a cavity that can encapsulate a metal ion, leading to the formation of thermodynamically stable chelates. This property is crucial for its applications in areas such as catalysis, environmental remediation, and drug delivery.[4]
Table 2: Protonation Constants and Stability Constants (log K) of Metal Complexes with Related Tetraaza Macrocycles
| Ligand | pKa1 | pKa2 | pKa3 | pKa4 | log K (Cu²⁺) | log K (Zn²⁺) | log K (Ni²⁺) | log K (La³⁺) | log K (Sm³⁺) |
| Cyclam | 11.55 | 10.25 | 1.6 | <1 | 27.2 | 15.5 | 22.2 | - | - |
| DOTA | 11.23 | 9.75 | 4.38 | 4.24 | 22.6 | 21.0 | 20.2 | 23.9 | 23.36 |
Note: Data for Cyclam and DOTA are compiled from various sources for illustrative purposes and specific experimental conditions may vary.
Experimental Protocols
Synthesis of 1,4,8,12-Tetraazacyclopentadecane (General Approach)
A specific, detailed experimental protocol for the synthesis of 1,4,8,12-tetraazacyclopentadecane is not widely published. However, a general approach for the synthesis of tetraaza macrocycles involves the high-dilution condensation reaction of a diamine and a dihaloalkane or a template synthesis around a metal ion. A plausible, though unverified, retro-synthetic analysis suggests the reaction of a bis(secondary amine) with a dihaloalkane. A more common and often higher-yielding approach is the Richman-Atkins synthesis, which involves the reaction of a bis(sulfonamide) with a dihaloalkane, followed by deprotection. A generalized workflow for a template synthesis is presented below.
Caption: Generalized workflow for the template synthesis of a tetraaza macrocycle.
Characterization of 1,4,8,12-Tetraazacyclopentadecane
The characterization of the synthesized macrocycle is crucial to confirm its identity and purity. The following techniques are typically employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region corresponding to the non-equivalent methylene protons of the ethylene and propylene bridges, as well as signals for the N-H protons.
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¹³C NMR: The carbon NMR spectrum would display a set of signals corresponding to the unique carbon atoms in the macrocyclic ring. The number of signals will depend on the symmetry of the molecule in the chosen solvent.
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Note: While specific spectral data is not publicly available without a subscription, ¹H and ¹³C NMR spectra for 1,4,8,12-tetraazacyclopentadecane can be accessed through chemical databases such as SpectraBase.[5]
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Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic N-H stretching vibrations, typically in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the methylene groups will be observed around 2850-2960 cm⁻¹. The absence of carbonyl (C=O) or imine (C=N) stretches would confirm the complete reduction in a template synthesis.
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Note: An FTIR spectrum for 1,4,8,12-tetraazacyclopentadecane is available for viewing on SpectraBase.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry can be used to determine the molecular weight of the compound, confirming the expected molecular formula.
Determination of Metal Complex Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method to determine the protonation constants of a ligand and the stability constants of its metal complexes. The general procedure is as follows:
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Preparation of Solutions: Prepare solutions of the ligand, a strong acid (e.g., HCl), a strong base (e.g., NaOH of known concentration), a background electrolyte (to maintain constant ionic strength, e.g., KNO₃), and the metal salt of interest.
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Calibration: Calibrate the pH electrode using standard buffer solutions.
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Titration: Titrate a solution containing the ligand and the strong acid with the standardized base in the absence and presence of the metal ion. Record the pH (or mV) as a function of the volume of base added.
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Data Analysis: The titration data is used to calculate the protonation constants (Kₐ) of the ligand and the stepwise or overall stability constants (β) of the metal-ligand complexes using specialized software that employs non-linear least-squares fitting algorithms.
Caption: Experimental workflow for determining stability constants via potentiometric titration.
Potential Applications and Signaling Pathways
The ability of 1,4,8,12-tetraazacyclopentadecane and its metal complexes to participate in various chemical and biological processes makes them attractive for several applications.
Catalysis
Metal complexes of tetraaza macrocycles are known to be effective catalysts for a variety of organic transformations. The macrocyclic ligand can stabilize the metal ion in different oxidation states and provide a specific coordination environment that can facilitate catalytic cycles. A hypothetical application could be in oxidation or reduction reactions where the metal complex acts as a redox catalyst.
Drug Development and Delivery
In drug development, tetraaza macrocycles can be used to create metal-based therapeutics. For instance, complexes of certain metals have shown promise as anti-cancer or anti-microbial agents. The macrocycle can be functionalized to improve solubility, cell permeability, and target specificity.
Furthermore, these macrocycles can act as drug delivery vehicles. The cavity of the macrocycle or the periphery can be used to encapsulate or attach drug molecules, protecting them from degradation and facilitating their transport to the target site. A hypothetical signaling pathway where a metal complex of 1,4,8,12-tetraazacyclopentadecane could be involved is in the targeted delivery of a cytotoxic agent to a cancer cell, potentially by recognizing a specific cell surface receptor and then releasing the drug intracellularly, leading to apoptosis.
Caption: Hypothetical signaling pathway for a targeted drug delivery system using a[1]aneN4-metal complex.
Conclusion
1,4,8,12-Tetraazacyclopentadecane is a fundamentally important macrocyclic ligand with significant potential in various fields of research and development. While a comprehensive database of its quantitative properties, such as metal complex stability constants, remains to be fully established in publicly accessible literature, the principles of its coordination chemistry can be inferred from related, well-characterized macrocycles. The generalized experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the properties of this versatile molecule and its metal complexes. Future work should focus on the systematic determination of its thermodynamic properties and the exploration of its utility in specific catalytic and biomedical applications.
